molecular formula C22H18N6O3S B12618189 N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide

N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide

Cat. No.: B12618189
M. Wt: 446.5 g/mol
InChI Key: NXABTAXSWNVLEZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide is a complex organic compound that features a unique combination of furan, pyridine, cyclopenta, thieno, triazolo, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure, followed by the introduction of the furan-2-ylmethyl and pyridin-3-yl groups. The final step involves the acylation of the intermediate compound to form the acetamide derivative. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The acetamide group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major Products

Major products formed from these reactions include furan-2-carboxylic acid derivatives

Properties

Molecular Formula

C22H18N6O3S

Molecular Weight

446.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(7-oxo-4-pyridin-3-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,11(15)-tetraen-8-yl)acetamide

InChI

InChI=1S/C22H18N6O3S/c29-17(24-11-14-5-3-9-31-14)12-27-21-18(15-6-1-7-16(15)32-21)20-25-19(26-28(20)22(27)30)13-4-2-8-23-10-13/h2-5,8-10H,1,6-7,11-12H2,(H,24,29)

InChI Key

NXABTAXSWNVLEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C(=O)N3CC(=O)NCC5=CC=CO5)C6=CN=CC=C6

Origin of Product

United States

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